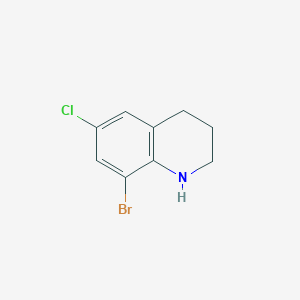

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

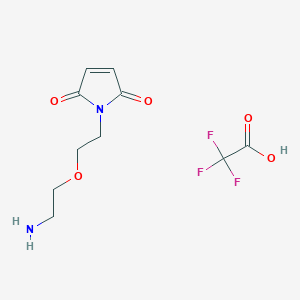

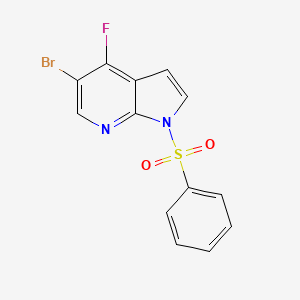

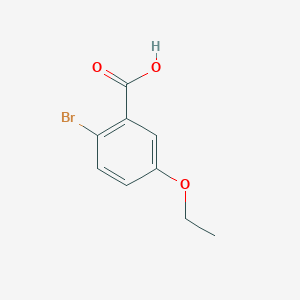

“8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1368780-82-8 . It has a molecular weight of 246.53 . The compound is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs, which includes “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The InChI Code for “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is 1S/C9H9BrClN/c10-8-5-7 (11)4-6-2-1-3-12-9 (6)8/h4-5,12H,1-3H2 .Physical And Chemical Properties Analysis

The physical form of “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is a liquid and it is stored at room temperature . The compound has a molecular weight of 246.53 .Applications De Recherche Scientifique

1. Medicinal Chemistry Quinoline derivatives are utilized in various areas of medicine . They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

7. Antimicrobial Activity Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

8. Antiviral Activity Quinoline derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

9. Anti-inflammatory Activity Quinoline derivatives possess anti-inflammatory effects . They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

10. Anticancer Activity Quinoline derivatives have been reported to have anticancer activity . They are used in the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

12. Synthetic Chemistry It is also used as an intermediate in pharmaceutical and synthetic chemistry . Further, it acts as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines .

13. Antitubercular Activity Quinoline derivatives have been reported to have antitubercular activity . They are used in the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

14. Antidiabetic Activity Indole derivatives, which include quinoline derivatives, have been reported to have antidiabetic activity . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

15. Anticholinesterase Activities Indole derivatives have been reported to have anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

17. Synthetic Chemistry “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” could potentially be used as an intermediate in pharmaceutical and synthetic chemistry . It could act as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines .

Safety And Hazards

The safety information for “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGCYUUCCAJSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)